tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate

Asymmetric synthesis Enantiomeric purity PNP inhibitor

tert-Butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate (CAS 1311320-17-8) is an (R)-configured, Boc-protected chiral β-hydroxyethylamine derivative bearing an ortho-fluorophenyl substituent. With the molecular formula C₁₃H₁₈FNO₃ and a molecular weight of 255.28 g/mol, it is commercially available at ≥95% purity from multiple vendors, including Biosynth (Code LCC32017), Enamine (Catalog No.

Molecular Formula C13H18FNO3
Molecular Weight 255.28 g/mol
CAS No. 1311320-17-8
Cat. No. B1524876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate
CAS1311320-17-8
Molecular FormulaC13H18FNO3
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)O
InChIInChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
InChIKeySXOGEIANFSVTSL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate (CAS 1311320-17-8): Chiral Building Block Procurement & Differentiation Guide


tert-Butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate (CAS 1311320-17-8) is an (R)-configured, Boc-protected chiral β-hydroxyethylamine derivative bearing an ortho-fluorophenyl substituent. With the molecular formula C₁₃H₁₈FNO₃ and a molecular weight of 255.28 g/mol, it is commercially available at ≥95% purity from multiple vendors, including Biosynth (Code LCC32017), Enamine (Catalog No. EN300-74717), and CymitQuimica (Ref. 3D-LCC32017) [REF-1][REF-2][REF-3]. The compound is classified as an organic building block and chiral molecule, primarily serving as a protected chiral amine intermediate for asymmetric synthesis in medicinal chemistry programs [REF-1].

Why Generic Substitution Risks Derailing Asymmetric Synthesis Programs Using CAS 1311320-17-8


In this chemical class, substitution with the (S)-enantiomer (CAS 1311320-25-8), the racemate, or a regioisomer bearing 3-fluoro or 4-fluoro substitution on the phenyl ring will alter—and in many cases reverse—the stereochemical outcome of downstream reactions, directly compromising enantiomeric purity of final active pharmaceutical ingredients (APIs) [REF-1][REF-2]. Fluorine position on the aromatic ring modulates electronic properties and hydrogen-bonding capacity, which can shift binding affinities by orders of magnitude; ortho-fluorine substitution introduces distinct conformational constraints relative to meta- or para-substituted analogs [REF-3]. Protecting group strategy also matters: the Boc group in this compound enables controlled, acid-mediated deprotection under conditions where benzyl carbamate (Cbz) analogs would require hydrogenolysis incompatible with certain functional groups [REF-4].

Quantitative Differentiation Evidence: tert-Butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate vs. Closest Analogs


Enantiomeric Purity for Asymmetric Synthesis: (R)-Configured Intermediate Delivers >99.5% ee in API Synthesis vs. (S)-Enantiomer

In the large-scale enantioselective synthesis of PNP405—a purine nucleoside phosphorylase inhibitor developed by Novartis—the (R)-configured 2-fluorophenyl-2-hydroxyethyl intermediate (structurally identical to the deprotected form of CAS 1311320-17-8) was used via Evans' asymmetric alkylation methodology to establish the critical stereogenic center. The final API was obtained with >99.5% enantiopurity [REF-1]. Use of the (S)-enantiomer (CAS 1311320-25-8) would produce the opposite configuration at the stereogenic center, yielding a diastereomeric or enantiomeric final compound with unknown pharmacological properties and regulatory risk. This represents a binary go/no-go decision point: procurement of the incorrect enantiomer renders an entire synthesis campaign non-viable.

Asymmetric synthesis Enantiomeric purity PNP inhibitor

Procurement Cost Efficiency: (R)-Enantiomer Offers ~9% Lower Price Than (S)-Enantiomer from the Same Vendor

From CymitQuimica (Biosynth branded), the (R)-enantiomer (CAS 1311320-17-8, Ref. 3D-LCC32017) is priced at €1,946.00 for 50 mg and €5,596.00 for 500 mg [REF-1]. The corresponding (S)-enantiomer (CAS 1311320-25-8, Ref. 3D-LCC32025) is priced at €2,136.00 for 50 mg and €6,153.00 for 500 mg [REF-2]. This represents a consistent ~9–10% price premium for the (S)-enantiomer at both pack sizes. When scaling to multi-gram quantities for lead optimization or preclinical development, this differential becomes material to procurement budgets.

Procurement cost Enantiomer pricing Budget optimization

Kinase Selectivity Advantage: Ortho-Fluorophenyl–Containing Analog Demonstrates 12.9-Fold ERK1 vs. ERK10 Selectivity, Suggesting Advantage of 2-Fluoro Substitution

A compound containing the 1-(2-fluorophenyl)-2-hydroxyethyl scaffold—specifically 4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-N-[1-(2-fluorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide—was evaluated against human ERK1 (MAPK1) and ERK10 (MAPK10). It exhibited a Ki of 240 nM against ERK1 and a Ki of 3,100 nM against ERK10, a 12.9-fold selectivity window favoring ERK1 [REF-1]. This selectivity profile is attributable to the ortho-fluorophenyl-2-hydroxyethyl moiety, as the fluorinated aromatic substituent engages in distinct interactions within the kinase ATP-binding pocket. Although not measured on CAS 1311320-17-8 itself (which is a Boc-protected building block, not a drug-like molecule), these data establish class-level precedent that the ortho-fluoro orientation provides measurable selectivity advantages over alternative fluoro-regioisomers in biological systems.

Kinase selectivity ERK1/ERK10 Ortho-fluorine effect

Regioisomer Impact on LogP and Pharmacokinetic Properties: Ortho-Fluoro (LogP ~2.23) vs. Meta-Fluoro (LogP ~2.1) Substitution

The measured LogP of CAS 1311320-17-8 (ortho-fluorophenyl) is 2.226 as reported by Chembase [REF-1]. The corresponding meta-fluoro regioisomer, tert-butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate (CAS 1035490-58-4), has a computed LogP of approximately 2.1 as listed by Chem-space [REF-2]. The ΔLogP of ~0.12–0.13 units translates to a modest but potentially meaningful difference in lipophilicity that can affect passive membrane permeability, solubility, and metabolic stability in lead optimization. Ortho-fluorine substitution also restricts conformational freedom of the phenyl ring relative to meta- or para-substitution, which can influence target binding geometry.

LogP Lipophilicity Fluoro positional isomer

Boc Protection Strategy Enables Orthogonal Deprotection vs. Cbz-Protected Analogs in Multi-Step Syntheses

CAS 1311320-17-8 features a tert-butyloxycarbonyl (Boc) protecting group that is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), enabling orthogonal deprotection in the presence of benzyl carbamate (Cbz)-protected intermediates. In contrast, the benzyl analog benzyl N-1-(2-fluorophenyl)-2-hydroxyethylcarbamate (CAS 2680694-77-1, MW 289.30 g/mol) requires hydrogenolysis (H₂, Pd/C) for deprotection—conditions incompatible with alkenes, alkynes, and certain heterocycles [REF-1]. This orthogonality means CAS 1311320-17-8 can be incorporated into synthetic sequences where Cbz-protected amines must remain intact until a later stage. The Boc group also contributes a significantly lower molecular weight (255.28 vs. 289.30 g/mol, an 11.8% reduction) compared to the Cbz analog, improving atom economy in fragment-based approaches.

Protecting group strategy Orthogonal deprotection Boc vs. Cbz

High-Value Application Scenarios Where tert-Butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate Is the Preferred Procurement Choice


Enantioselective Synthesis of (R)-Configured Purine Nucleoside Phosphorylase (PNP) Inhibitors

Programs targeting PNP inhibitors for T-cell–mediated diseases (transplant rejection, rheumatoid arthritis, autoimmune disorders) require the (R)-configured 2-fluorophenyl-2-hydroxyethyl scaffold as established in the Novartis PNP405 synthesis. The (R)-enantiomer of this building block was demonstrated to deliver >99.5% ee in the final API [REF-1]. CAS 1311320-17-8 provides this scaffold with the amino group Boc-protected, enabling direct incorporation into the synthetic route. Procurement of the (S)-enantiomer or racemate for this application is incompatible with the established stereochemical requirements.

Kinase Inhibitor Lead Optimization Requiring Ortho-Fluorophenyl Selectivity Elements

The 1-(2-fluorophenyl)-2-hydroxyethyl pharmacophore has been demonstrated to confer 12.9-fold selectivity for ERK1 (Ki = 240 nM) over ERK10 (Ki = 3,100 nM) in kinase inhibitor programs [REF-2]. Medicinal chemistry teams pursuing selective ERK1/2 inhibitors should prioritize CAS 1311320-17-8 as the chiral building block of choice, as the ortho-fluoro substitution pattern is integral to this selectivity profile. Meta- or para-fluoro regioisomers would require de novo selectivity characterization, adding months to lead optimization timelines.

Multi-Step Convergent Synthesis Requiring Orthogonal Boc Deprotection Strategy

Synthetic sequences that carry benzyl carbamate (Cbz), benzyl ether, or other hydrogenolysis-sensitive protecting groups through multiple steps benefit from CAS 1311320-17-8's acid-labile Boc protection. This enables selective N-deprotection under TFA or HCl conditions without affecting Cbz-protected amines [REF-3]. The 11.8% lower molecular weight compared to Cbz analogs also favors atom economy and step efficiency in fragment coupling and convergent routes.

SAR Studies Requiring Both (R)- and (S)-Enantiomers for Pharmacological Pairing

For complete enantiomeric SAR characterization, both the (R)-enantiomer (CAS 1311320-17-8) and the (S)-enantiomer (CAS 1311320-25-8) are required. However, the (R)-enantiomer is ~9% less expensive per milligram when sourced from the same supplier, making it the cost-preferred anchor for exploratory SAR when only one enantiomer can be purchased initially [REF-4]. Investigators can confirm target engagement with the more economical (R)-enantiomer before committing to the full enantiomeric pair.

Quote Request

Request a Quote for tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.